2,4,5,6-TETRACHLORO-N~3~-(2-METHOXYPHENYL)NICOTINAMIDE
Overview
Description
2,4,5,6-Tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide is a chlorinated heterocyclic compound. It is part of the nicotinamide family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple chlorine atoms and a methoxyphenyl group makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide typically involves the chlorination of nicotinamide derivatives. One common method is the reaction of nicotinamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the nicotinamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, this compound readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of quinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include substituted nicotinamides, quinone derivatives, and biaryl compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
2,4,5,6-Tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. The electron-deficient nature of the chlorinated pyridine ring allows it to interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated heterocyclic compound with similar reactivity but different substitution patterns.
2,4,6-Trichloropyridine: A less chlorinated analog with different chemical properties and reactivity.
2,4-Dichloronicotinamide: A compound with fewer chlorine atoms, leading to different reactivity and applications.
Uniqueness
2,4,5,6-Tetrachloro-N~3~-(2-methoxyphenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group makes it highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2,4,5,6-tetrachloro-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O2/c1-21-7-5-3-2-4-6(7)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJUZBMBLZTJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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